N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide
Description
CAS Number: 941979-65-3
Molecular Formula: C₂₅H₂₁N₃O₂
Molecular Weight: 395.5 g/mol
Structural Features:
- A pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked to a phenyl group.
- A diphenylacetamide moiety attached to the phenyl ring via an amide bond.
Key Properties:
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-23(29)16-15-22(27-28)20-13-8-14-21(17-20)26-25(30)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOWSNALVLNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Formation of the Diphenylacetamide Group: The final step involves the acylation of the intermediate compound with diphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and diphenylacetamide moieties, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance its efficacy against specific bacterial strains .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies focusing on its ability to cross the blood-brain barrier indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to arise from its antioxidant properties and ability to modulate neuroinflammatory responses .
Agricultural Applications
Pesticidal Activity
Research has demonstrated that compounds with similar structures can act as effective pesticides. The introduction of the pyridazine moiety has been linked to increased insecticidal activity against common agricultural pests. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
Herbicidal Properties
In addition to insecticidal effects, there is potential for herbicidal applications. Preliminary studies indicate that the compound can inhibit the growth of certain weed species, suggesting its utility in crop protection strategies .
Materials Science
Polymer Chemistry
this compound has potential applications in polymer science as a monomer or additive in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research into polymer blends incorporating this compound indicates improved stability and performance under various environmental conditions .
Nanotechnology
The compound's unique properties make it a candidate for use in nanotechnology applications, particularly in drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the delivery efficiency of therapeutic agents, potentially leading to more effective treatment modalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Benzothiazole-Based Analogs
Example Compounds :
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP3348550A1): Key Differences: Replaces the pyridazinone ring with a benzothiazole core containing a trifluoromethyl group.
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37, EP3348550A1): Structure: Features a dimeric acetamide-benzothiazole scaffold.
*Calculated based on molecular formulas inferred from synthesis data.
Pyridazinone and Pyridine Derivatives
Example Compounds :
N-(4-(1-methyl-6-oxopyridazin-3-yl)phenyl)pentanamide (CAS 941979-86-8): Key Differences: Substitutes diphenylacetamide with a linear pentanamide chain.
6-[(5-cyanopyrimidin-2-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide (Enamine Ltd, 2021): Structure: Pyridine core with fluorinated and branched alkyl chains. Implications: Fluorine atoms and polar groups (e.g., hydroxy) improve solubility and target selectivity, contrasting with the target’s diphenyl hydrophobicity .
Structural and Functional Implications
- Pyridazinone vs. Benzothiazole Cores: Pyridazinone’s nitrogen-rich structure may favor interactions with kinases or enzymes requiring hydrogen-bond acceptors, whereas benzothiazole derivatives are often associated with antimicrobial or anti-inflammatory activity .
- Substituent Effects: Diphenyl groups in the target compound likely enhance binding to hydrophobic pockets, while trifluoromethyl or cyanopyrimidine substituents in analogs improve metabolic resistance .
Research Tools and Validation
- Structural Determination : Tools like SHELXL and WinGX (Evidences 1–3, 8) are critical for confirming the crystallographic parameters and anisotropic displacement of these compounds, ensuring accurate comparison of molecular geometries.
Biological Activity
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazinone moiety linked to a diphenylacetamide structure. Synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent coupling with phenyl and diphenyl groups. Common reagents include acetic acid and sodium hydroxide, with purification achieved through recrystallization and chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Computational studies suggest that it can bind to proteins and enzymes, influencing their activity. Notably, it may act as an inhibitor for various signaling pathways, which is critical in therapeutic contexts .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. A study reported a dose-dependent decrease in cell viability in breast cancer cells when treated with this compound .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound demonstrates anti-inflammatory effects. It has been observed to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced nitric oxide (NO) production significantly. The downregulation of inducible nitric oxide synthase (iNOS) was confirmed through Western blot analysis, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridazinone + Diphenylacetamide | Anticancer, Anti-inflammatory |
| 1-Methyl-6-oxo-1,6-dihydropyridin | Pyridine derivative | Moderate anticancer |
| 5-Phenyl-1,3,4-Oxadiazol | Oxadiazole derivative | Strong Wnt signaling inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
